D-Histidyl-L-prolinamide D-Histidyl-L-prolinamide
Brand Name: Vulcanchem
CAS No.: 737727-05-8
VCID: VC4125340
InChI: InChI=1S/C11H17N5O2/c12-8(4-7-5-14-6-15-7)11(18)16-3-1-2-9(16)10(13)17/h5-6,8-9H,1-4,12H2,(H2,13,17)(H,14,15)/t8-,9+/m1/s1
SMILES: C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)N
Molecular Formula: C11H17N5O2
Molecular Weight: 251.29 g/mol

D-Histidyl-L-prolinamide

CAS No.: 737727-05-8

Cat. No.: VC4125340

Molecular Formula: C11H17N5O2

Molecular Weight: 251.29 g/mol

* For research use only. Not for human or veterinary use.

D-Histidyl-L-prolinamide - 737727-05-8

Specification

CAS No. 737727-05-8
Molecular Formula C11H17N5O2
Molecular Weight 251.29 g/mol
IUPAC Name (2S)-1-[(2R)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C11H17N5O2/c12-8(4-7-5-14-6-15-7)11(18)16-3-1-2-9(16)10(13)17/h5-6,8-9H,1-4,12H2,(H2,13,17)(H,14,15)/t8-,9+/m1/s1
Standard InChI Key BVQMQRWLLWQCLL-BDAKNGLRSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@@H](CC2=CN=CN2)N)C(=O)N
SMILES C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)N
Canonical SMILES C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

D-Histidyl-L-prolinamide belongs to the class of heterocyclic compounds, characterized by its imidazole (from histidine) and pyrrolidine (from proline) moieties. The D-configuration of the histidyl residue and the L-configuration of prolinamide create a distinct stereochemical profile that influences its interactions with biological targets. Key structural attributes include:

  • Imidazole Ring: The histidine side chain contains a 1H-imidazol-5-yl group, which participates in acid-base catalysis and metal ion coordination due to its aromatic nitrogen atoms.

  • Pyrrolidine Ring: Proline’s cyclic secondary amine induces conformational rigidity, affecting peptide backbone flexibility and protein folding.

  • Dihydrobromide Salt: The compound exists as a dihydrobromide salt, improving solubility in polar solvents and stabilizing the crystalline form .

Table 1: Physicochemical Properties of D-Histidyl-L-Prolinamide

PropertyValueSource
Molecular FormulaC₁₁H₁₉Br₂N₅O₂
Molecular Weight413.11 g/mol
CAS Number59760-04-2
Exact Mass410.991 g/mol
Topological Polar Surface Area118.10 Ų

Synthesis and Manufacturing Processes

The synthesis of D-Histidyl-L-prolinamide involves multi-step peptide coupling and purification strategies. Patents US3966700A and US3757003A describe methodologies for producing high-purity tripeptide derivatives, including pyroglutamyl-histidyl-prolinamide analogues . A generalized synthesis route includes:

  • Amino Acid Protection: The histidine and proline residues are protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions .

  • Peptide Bond Formation: Coupling agents such as dicyclohexylcarbodiimide (DCC) facilitate amide bond formation between the carboxyl group of histidine and the amine group of prolinamide .

  • Deprotection and Salt Formation: Reductive deprotection (e.g., hydrogenolysis) removes protecting groups, followed by treatment with hydrobromic acid to yield the dihydrobromide salt .

Table 2: Key Synthetic Steps and Reagents

StepReagents/ConditionsOutcome
ProtectionBoc anhydride, DMAP, DMFBoc-protected intermediates
CouplingDCC, HOBt, DCMPeptide bond formation
DeprotectionHBr/acetic acid, 0°CFree amine generation
Salt FormationHBr gas in etherDihydrobromide precipitation

Mechanism of Action and Biological Relevance

The biological activity of D-Histidyl-L-prolinamide stems from its structural mimicry of endogenous peptides. Histidine’s imidazole group acts as a proton donor/acceptor in enzymatic reactions, while proline’s pyrrolidine ring influences conformational dynamics in peptide-receptor interactions. Potential mechanisms include:

  • Enzyme Modulation: The compound may inhibit or activate enzymes requiring histidine residues for catalysis, such as metalloproteases or histidine kinases.

  • Receptor Binding: Its similarity to thyrotropin-releasing hormone (TRH, pyroglutamyl-histidyl-prolinamide) suggests potential interactions with TRH receptors in the central nervous system .

  • Protein Folding: Proline’s role in inducing β-turns could make this compound a template for stabilizing peptide conformations in drug design.

Research Applications and Comparative Analysis

D-Histidyl-L-prolinamide has been explored in diverse research contexts:

  • Peptide Synthesis: As a building block for TRH analogues, it aids in studying neuroendocrine regulation .

  • Drug Development: Structural modifications of the compound are investigated for enhancing metabolic stability and receptor specificity .

  • Biochemical Probes: Its imidazole and pyrrolidine groups serve as probes for studying metal ion binding and enzyme kinetics.

Table 3: Comparative Analysis with Related Dipeptides

CompoundStructureBiological RoleKey Difference
L-Histidyl-L-prolinamideL-His-L-Pro-NH₂Intermediate in histidine metabolismStereochemistry at histidine residue
Pyroglutamyl-His-Pro-NH₂pGlu-His-Pro-NH₂Thyrotropin-releasing hormoneN-terminal pyroglutamate modification
D-Histidyl-D-prolinamideD-His-D-Pro-NH₂Synthetic analogueDual D-configuration

Future Perspectives and Challenges

Despite its potential, challenges remain in optimizing D-Histidyl-L-prolinamide for therapeutic use. Issues such as oral bioavailability, metabolic degradation, and off-target effects necessitate further structural optimization . Advances in peptide engineering, including cyclization and PEGylation, could enhance its pharmacokinetic profile. Additionally, computational modeling of receptor interactions may elucidate novel applications in neurology and endocrinology .

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